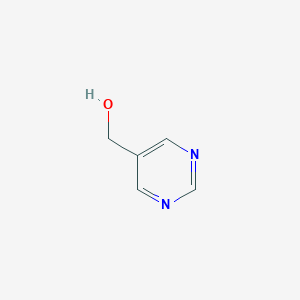

5-(Hydroxymethyl)pyrimidine

概要

説明

5-(Hydroxymethyl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The hydroxymethyl group attached to the fifth position of the pyrimidine ring endows this compound with unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)pyrimidine can be achieved through several methods. One common approach involves the oxidation of the methyl group of thymidine followed by the reduction of the resulting formyl group. This method provides a straightforward route to obtain protected 5-hydroxymethyl-2’-deoxyuridine in good yields . Another method involves the hydroxymethylation of 2’-deoxyuridine, radical bromination of thymidine followed by bromine substitution, or carbonylative coupling through Stille conditions starting from 5-iodo-2’-deoxyuridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

化学反応の分析

Types of Reactions: 5-(Hydroxymethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.

Reduction: The formyl group can be reduced back to the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include 5-formylpyrimidine, 5-carboxypyrimidine, and various substituted pyrimidine derivatives.

科学的研究の応用

Synthesis of Nucleosides

5-(Hydroxymethyl)pyrimidine serves as a crucial intermediate in the synthesis of modified nucleosides, which are vital for developing oligonucleotides and therapeutic agents. The following table summarizes key methods for synthesizing 5-hydroxymethyl nucleosides:

These methods highlight the versatility of this compound in generating various nucleoside derivatives, which can be utilized in oligonucleotide synthesis for research and therapeutic purposes.

Gene Regulation and DNA Modification

This compound derivatives play significant roles in gene regulation through their incorporation into DNA. The modified nucleobases can influence transcription and DNA stability. Key findings include:

- Stability and Base Pairing : The presence of 5-hydroxymethyluracil (5hmU) allows for stable base pairing with adenine (A), which does not disrupt DNA polymerase function during replication. This characteristic suggests that 5hmU may serve as a protective modification against oxidative damage in DNA .

- Enzymatic Activity : Studies have shown that 5hmU-DNA glycosylases can excise mispaired bases, indicating a role for these derivatives in DNA repair mechanisms. For instance, the excision activity of human cell extracts was found to be significantly higher for 5hmU mispaired with guanine (G) compared to adenine .

Photocaged Nucleosides

Recent advancements have introduced photocaged forms of this compound, which allow for controlled activation through light exposure. This application is particularly relevant in:

- Epigenetic Labeling : Photocaged nucleosides enable specific labeling of DNA for studying epigenetic modifications. By using light to release the hydroxymethyl group, researchers can manipulate gene expression patterns in real-time .

Therapeutic Applications

The potential therapeutic applications of this compound derivatives are being explored in various contexts:

- Antiviral Agents : Modified nucleosides can inhibit viral replication by interfering with viral RNA synthesis, making them candidates for antiviral drug development.

- Cancer Research : The ability of these compounds to modify gene expression profiles positions them as promising agents in cancer therapy, particularly for targeting specific pathways involved in tumorigenesis .

Case Studies

Several studies have demonstrated the practical applications of this compound:

- Synthesis of Base J : A study focused on synthesizing base J (a modified nucleobase found in trypanosomes) using 5-hydroxymethyl derivatives, showcasing its utility in creating biologically relevant compounds .

- In Vitro Transcription Regulation : Research has illustrated how incorporating 5-hydroxymethyl modifications into DNA templates can regulate transcription processes, providing insights into gene expression control mechanisms .

作用機序

The mechanism of action of 5-(Hydroxymethyl)pyrimidine involves its incorporation into nucleic acids, where it can influence gene expression and cellular processes. The hydroxymethyl group can undergo further modifications, such as oxidation to formyl or carboxyl groups, which can affect the binding of proteins to DNA and RNA. These modifications play a role in epigenetic regulation and can impact cellular differentiation, development, and disease progression .

類似化合物との比較

5-Methylpyrimidine: Similar to 5-(Hydroxymethyl)pyrimidine but with a methyl group instead of a hydroxymethyl group.

5-Formylpyrimidine: An oxidized form of this compound with a formyl group.

5-Carboxypyrimidine: A further oxidized form with a carboxyl group.

Uniqueness: this compound is unique due to its ability to undergo various chemical modifications, which can significantly impact its biological activity and applications. Its role in epigenetic regulation and gene expression makes it a valuable compound in both basic research and therapeutic development .

生物活性

5-(Hydroxymethyl)pyrimidine is a significant compound in medicinal chemistry, particularly due to its role as a precursor in the synthesis of nucleosides and its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and its relevance in cancer therapy.

Chemical Structure and Synthesis

This compound is derived from the pyrimidine ring, which is a fundamental component of nucleobases in DNA and RNA. The hydroxymethyl group at the 5-position enhances its reactivity and biological properties. Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities.

Synthesis Methods

- General Synthetic Approaches :

- Hydroxymethylation of pyrimidine derivatives can be achieved through various chemical reactions, including radical bromination followed by substitution reactions .

- The use of photocaged nucleoside phosphoramidites allows for specific photoactivatable labeling of DNA, which is crucial for studying epigenetic modifications .

Cytotoxicity

Research has demonstrated that this compound derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines:

- Cytotoxic Properties :

- Compounds with bulky substituents at the 4-position show enhanced anticancer activity compared to those with smaller groups. For instance, derivatives with an aliphatic amino group are generally less toxic to normal cells than those with a benzylsulfanyl group .

- The IC50 values for these compounds range significantly depending on the cancer cell line tested, indicating selective toxicity towards cancerous cells while sparing normal cells .

Antimicrobial Activity

This compound has been noted for its antibacterial and antifungal properties :

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4 to 32 mg/mL against various strains, showcasing its potential as an antimicrobial agent .

- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies illustrate the biological activity of this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- A series of derivatives were tested against HeLa (cervical cancer), HepaRG (liver cancer), and other cell lines. Results indicated that certain modifications significantly increased cytotoxicity against these cancer lines while maintaining lower toxicity towards normal cells like RPTEC (renal proximal tubular epithelial cells) .

- Antimicrobial Efficacy :

Summary of Biological Activities

特性

IUPAC Name |

pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRDEZUMAVRTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573017 | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25193-95-7 | |

| Record name | 5-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary target sites of pyrimidin-5-ylmethanol fungicides in fungi?

A1: Research suggests that pyrimidin-5-ylmethanols primarily target two reactions in the ergosterol biosynthesis pathway: []

- C-14 Demethylation of Sterols: This reaction, dependent on cytochrome P-450, is crucial for ergosterol synthesis. Pyrimidin-5-ylmethanols inhibit this step. []

- C-22(23) Desaturation of Sterols: This reaction is another key step in ergosterol biosynthesis that is disrupted by pyrimidin-5-ylmethanols. []

Q2: What are the downstream effects of inhibiting ergosterol biosynthesis in fungi?

A2: Ergosterol is a vital component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q3: Is there evidence of additional target sites for pyrimidin-5-ylmethanols in fungi?

A3: While ergosterol biosynthesis inhibition is considered the primary mode of action, studies indicate the existence of secondary, albeit less sensitive, target sites. This is suggested by the observation that adding ergosterol does not fully reverse the fungitoxic effects. []

Q4: What is the proposed nature of these secondary target sites?

A4: Research suggests these secondary targets are likely heme enzymes, similar to the cytochrome P-450 involved in sterol C-14 demethylation. []

Q5: What is the primary target of pyrimidin-5-ylmethanols in higher plants?

A5: In plants, these compounds primarily target reactions within the gibberellin (GA) biosynthesis pathway, specifically those involved in converting kaurene to kaurenoic acid. These reactions are also dependent on cytochrome P-450. []

Q6: What are the consequences of inhibiting GA biosynthesis in plants?

A6: Gibberellins are plant hormones crucial for growth and development, particularly stem elongation. Inhibiting their biosynthesis leads to reduced plant height, a desirable effect in growth regulation. []

Q7: Do pyrimidin-5-ylmethanols affect plant growth beyond GA biosynthesis inhibition?

A7: Yes, high concentrations of these compounds can cause growth retardation not reversible by GA application. This suggests action on targets outside the GA pathway. []

Q8: What is the molecular formula and weight of 5-pyrimidinemethanol?

A8: 5-pyrimidinemethanol has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.

Q9: How does the presence of pine bark in growth media affect the efficacy of pyrimidin-5-ylmethanol growth retardants?

A9: Research shows that pine bark in growth media can significantly reduce the effectiveness of some pyrimidin-5-ylmethanol growth retardants, like ancymidol, paclobutrazol, and uniconazole. Higher concentrations are often needed in pine bark-based media to achieve the same growth control as in peat-based media. []

Q10: How do structural modifications of 2,4-diamino-5-benzylpyrimidine derivatives affect their activity against bacterial dihydrofolate reductase?

A10: Studies on 2,4-diamino-5-benzylpyrimidine derivatives, which share structural similarities with pyrimidin-5-ylmethanols, demonstrate the impact of structural changes on activity: []

- 4-Methyl-8-Methoxy Substitution: This modification on the benzyl ring enhances the inhibition of bacterial dihydrofolate reductase, with potency comparable to trimethoprim. []

- Aromatic vs. Tetrahydroquinoline Rings: Compounds with rigid aromatic rings exhibit greater enzyme inhibition, while those with tetrahydroquinoline rings demonstrate better selectivity. []

- N-1 Substitution: Specificity is further influenced by substituents at the N-1 position of 4-methyl-8-methoxy derivatives. The spatial arrangement and protonation state at N-1 appear to play a role in selectivity. []

Q11: How are pyrimidin-5-ylmethanol derivatives used as growth retardants?

A11: Several pyrimidin-5-ylmethanol derivatives are used as plant growth regulators. These compounds are typically applied as soil drenches, foliar sprays, or bulb dips. [, , , , , , , ] Examples include:

- Ancymidol: Commonly used to control the height of various plants, including Easter lilies, poinsettias, and various foliage plants. [, , , , , , , , , , , , ]

- Flurprimidol: Effective in retarding the growth of a wide range of plants, including southern pine seedlings, Easter lilies, and turfgrasses. [, , , , , , , , ]

- EL-500: Successfully used for dwarfing southern pine seedlings without apparent toxicity. []

Q12: How effective are 2,4-diamino-5-benzylpyrimidine derivatives as antibacterial agents?

A12: These compounds exhibit potent inhibition of bacterial dihydrofolate reductase, a key enzyme in folate metabolism, essential for bacterial growth. This inhibition translates to broad-spectrum antibacterial activity in vitro. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。